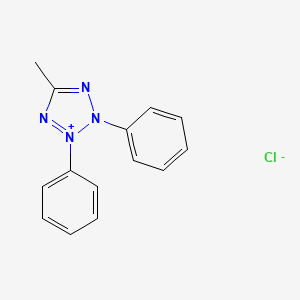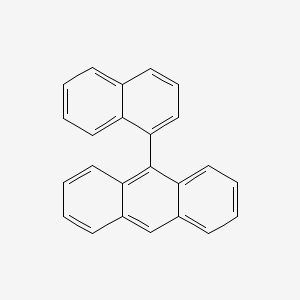
9-(Naphthalen-1-yl)anthracene
Overview
Description
9-(Naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with a naphthalene moiety attached at the 9-position. This compound is known for its luminescent properties, making it useful in various applications, particularly in organic electronics and photonics .
Mechanism of Action
Target of Action
The primary target of the compound 9-(Naphthalen-1-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It serves as a host material in this layer .
Mode of Action
This compound interacts with its target by being used as a host material in the emissive layer of OLEDs . When doped with appropriate metals such as iridium or platinum, it can also function as a phosphorescent emitter in OLEDs .
Biochemical Pathways
The compound this compound affects the light-emitting pathway in OLEDs . It contributes to the generation of deep-blue emission, which is a downstream effect of its interaction with the emissive layer .
Pharmacokinetics
Its solubility in chloroform and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The molecular effect of this compound’s action is the generation of deep-blue emission in OLEDs
Action Environment
Environmental factors such as temperature and the presence of certain solvents can influence the action, efficacy, and stability of this compound. For instance, it has been shown to have good stability and exhibits a broad absorption spectrum . Its solubility in chloroform and dichloromethane also suggests that these solvents can enhance its action in the appropriate environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This method uses a palladium catalyst to couple a naphthylboronic acid with a bromoanthracene derivative under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Suzuki coupling reaction. This involves using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(Naphthalen-1-yl)anthracene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Nitrated or halogenated anthracene compounds.
Scientific Research Applications
Chemistry: 9-(Naphthalen-1-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. Its luminescent properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in bioimaging and as fluorescent probes .
Industry: In the industrial sector, this compound is used in the production of OLEDs, where it serves as a host material in the emissive layer. Its stability and luminescent properties contribute to the efficiency and longevity of these devices .
Comparison with Similar Compounds
- 9,10-Di(naphthalen-1-yl)anthracene
- 9-(Naphthalen-2-yl)anthracene
- 9-(Phenyl)anthracene
Comparison: 9-(Naphthalen-1-yl)anthracene is unique due to its specific substitution pattern, which affects its photophysical properties. Compared to 9,10-Di(naphthalen-1-yl)anthracene, it has a different absorption and emission spectrum, making it suitable for different applications in OLEDs and other photonic devices .
Properties
IUPAC Name |
9-naphthalen-1-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZWHZIYLWEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594295 | |
| Record name | 9-(Naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-70-6 | |
| Record name | 9-(Naphthalen-1-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
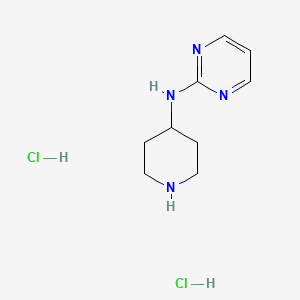
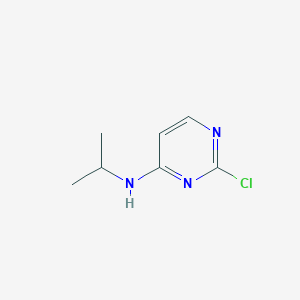

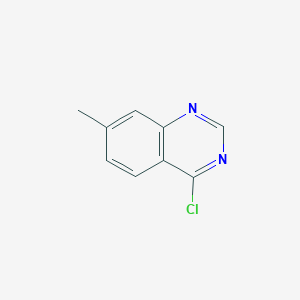
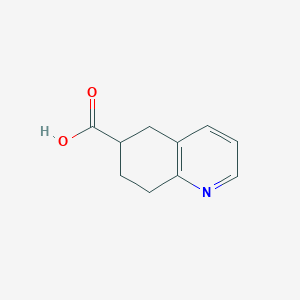

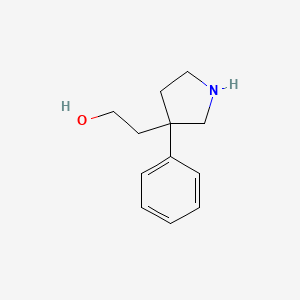
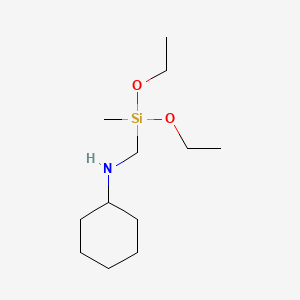
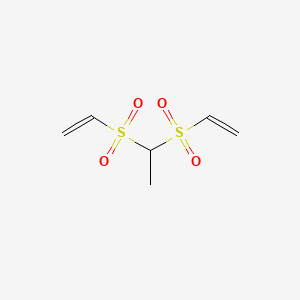
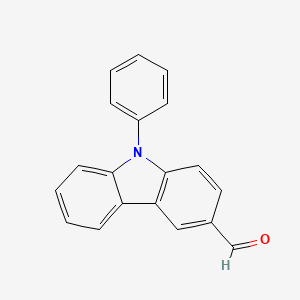
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
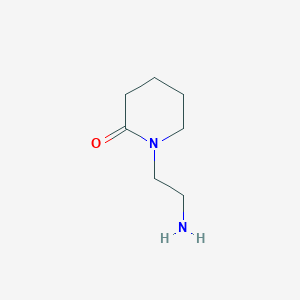
![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)
